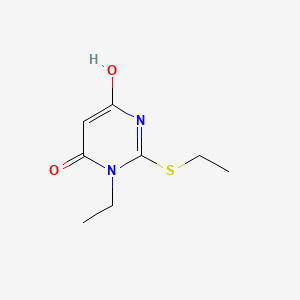
3-Ethyl-2-(ethylthio)-6-hydroxypyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(1H)-one is a heterocyclic compound with a pyrimidine ring structure
准备方法
The synthesis of 3-Ethyl-2-(ethylthio)-6-hydroxypyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine, ethyl mercaptan, and a pyrimidine derivative.
Reaction Conditions: The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction.
Synthetic Route:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
化学反应分析
1-Ethyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles such as amines or halides.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the ethylsulfanyl group and the formation of hydroxyl derivatives.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-Ethyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 3-Ethyl-2-(ethylthio)-6-hydroxypyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites on enzymes, inhibiting their activity, or modulating receptor functions. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological activity.
相似化合物的比较
1-Ethyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(1H)-one can be compared with other similar compounds, such as:
2-Mercaptopyrimidine: This compound has a similar sulfur-containing group but lacks the ethyl substitution, resulting in different chemical properties and reactivity.
6-Hydroxypyrimidine: This compound has a hydroxyl group at the same position but lacks the ethylsulfanyl group, leading to different biological activities and applications.
Ethylpyrimidine: This compound has an ethyl group on the pyrimidine ring but lacks the hydroxyl and ethylsulfanyl groups, resulting in distinct chemical behavior.
The uniqueness of 3-Ethyl-2-(ethylthio)-6-hydroxypyrimidin-4(3H)-one lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.
属性
分子式 |
C8H12N2O2S |
|---|---|
分子量 |
200.26g/mol |
IUPAC 名称 |
3-ethyl-2-ethylsulfanyl-6-hydroxypyrimidin-4-one |
InChI |
InChI=1S/C8H12N2O2S/c1-3-10-7(12)5-6(11)9-8(10)13-4-2/h5,11H,3-4H2,1-2H3 |
InChI 键 |
QYNKHRCAOFWUIO-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C=C(N=C1SCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B1188327.png)
![2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B1188329.png)
